molecular formula C16H23N3O4 B11804126 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid

Cat. No.: B11804126
M. Wt: 321.37 g/mol
InChI Key: PQGHSLXEGNVIMW-UHFFFAOYSA-N
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Description

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with nicotinic acid under controlled conditions. The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups to the piperazine ring .

Scientific Research Applications

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially altering their activity. The nicotinic acid moiety may also play a role in these interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: Another piperazine derivative with a tert-butoxycarbonyl group.

    4-(tert-Butoxycarbonyl)-1-piperazinyl]acetic acid: Similar structure but with an acetic acid moiety.

    6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid: Contains a boronic acid group instead of nicotinic acid.

Uniqueness

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid is unique due to its combination of a piperazine ring with a nicotinic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-11-9-13(17-10-12(11)14(20)21)18-5-7-19(8-6-18)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3,(H,20,21)

InChI Key

PQGHSLXEGNVIMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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